molecular formula C8H15N3O5 B1166124 (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) CAS No. 105267-88-7

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)

Cat. No.: B1166124
CAS No.: 105267-88-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is a useful research compound. Its molecular formula is C8H15N3O5. The purity is usually 95%.
BenchChem offers high-quality (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105267-88-7

Molecular Formula

C8H15N3O5

Origin of Product

United States

Contextual Framework of Parathyroid Hormone Analogs in Biomedical Research

Significance of Parathyroid Hormone (PTH) and its Receptor System in Biological Regulation

Parathyroid hormone (PTH), a polypeptide hormone secreted by the parathyroid glands, is a principal regulator of calcium and phosphate (B84403) homeostasis in the body. yourhormones.infoncert.nic.in Its secretion is primarily controlled by the concentration of calcium ions in the blood through a negative feedback loop. yourhormones.info When blood calcium levels are low, PTH is released and acts on several organs, including the bones, kidneys, and intestines, to restore normal calcium levels. yourhormones.infonih.gov

In bones, PTH stimulates the release of calcium from the vast skeletal stores into the bloodstream. yourhormones.info At the cellular level, PTH binds to receptors on osteoblasts, which in turn stimulates the release of factors that lead to the maturation and activation of osteoclasts, the cells responsible for bone resorption. nih.gov In the kidneys, PTH enhances the reabsorption of calcium and inhibits the reabsorption of phosphate. nih.govyoutube.com It also plays a crucial role in stimulating the production of the active form of vitamin D, which further promotes calcium absorption in the intestine. yourhormones.infonih.gov

The biological actions of PTH are mediated through its interaction with specific cell surface receptors, primarily the PTH/PTH-related peptide (PTHrP) receptor, also known as the PTH1 receptor (PTH1R). youtube.comoup.com This receptor is a member of the G protein-coupled receptor (GPCR) family. oup.com The amino-terminal (N-terminal) region of the PTH molecule is essential for binding to and activating the PTH1R, which subsequently triggers intracellular signaling pathways, such as the adenylyl cyclase and phospholipase C pathways. oup.comoup.com

Role of Synthetic PTH Fragments and Analogs as Research Tools

Synthetic fragments and analogs of parathyroid hormone are invaluable tools in biomedical research, enabling scientists to dissect the complex mechanisms of PTH action. nih.govnih.gov These synthetic peptides allow for the systematic investigation of structure-activity relationships, helping to identify the specific amino acid residues responsible for receptor binding, activation, and the subsequent physiological effects. nih.gov

By modifying the native PTH sequence, researchers can create analogs with altered properties, such as increased stability, enhanced receptor affinity, or the ability to act as either agonists (mimicking the hormone's action) or antagonists (blocking the hormone's action). nih.gov For instance, the N-terminal fragment PTH(1-34) has been shown to encompass the full biological activity of the native 84-amino acid hormone. viamedica.pl This fragment has been the basis for the development of various therapeutic agents. nih.govrxlist.com

Furthermore, synthetic analogs are crucial for radiolabeling studies to characterize PTH receptors in different tissues and cell types. scispace.com The development of specific antagonists has been instrumental in understanding the physiological roles of endogenous PTH and in probing the functional domains of the PTH receptor. nih.gov

Specific Research Focus on (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) within PTH Analog Research

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is a synthetic analog of the N-terminal fragment of rat parathyroid hormone. This particular analog has been utilized in research primarily as a tool to investigate the PTH receptor system. The modifications in its structure, specifically the substitution of methionine at positions 8 and 21 with norleucine (Nle) and the presence of tyrosine at position 34, are designed to enhance its stability and utility in experimental settings. Norleucine substitutions, for example, prevent oxidation, which can inactivate the peptide.

Research involving this analog often focuses on its interaction with the PTH1 receptor. It has been used in radiolabeled forms for receptor binding assays to determine the affinity of other compounds for the PTH receptor. scispace.comoup.com Studies have also employed this analog to stimulate cyclic AMP (cAMP) production in cells, a key downstream signaling event following PTH receptor activation. nih.gov For instance, in studies on the in-situ perfused rat placenta, [Nle8,21, Tyr34]-rPTH(1-34)amide was used to demonstrate the stimulation of placental cAMP release. nih.gov

The following table summarizes key research applications of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT):

Research ApplicationDescriptionKey Findings
Radioreceptor Binding Assays Used as a radiolabeled ligand to study the binding characteristics of other molecules to the PTH1 receptor.Helped in determining the binding affinities of various PTH and PTHrP analogs. scispace.comoup.com
cAMP Stimulation Studies Utilized to stimulate the production of cyclic AMP in cells expressing the PTH receptor.Demonstrated the ability to elicit a biological response, confirming its agonist activity. nih.gov
Placental Transport Studies Investigated the effects on maternofetal transfer of calcium and magnesium.Did not significantly alter the maternofetal clearance of calcium or magnesium but did stimulate placental cAMP release. nih.gov

Historical Development and Evolution of PTH Analog Research Methodologies

The journey of PTH research began with early anatomical descriptions of the parathyroid glands in the mid-19th century. nih.gov The first effective parathyroid extract was isolated in the 1920s, leading to the discovery of parathormone. nih.gov The polypeptide structure of PTH was defined in the early 1960s. nih.gov

A significant leap in understanding PTH function came with the ability to synthesize biologically active fragments of the hormone. In 1971, the synthesis of a biologically active N-terminal tetratriacontapeptide of PTH was a major milestone. scielo.br This opened the door for the development of numerous synthetic analogs and fragments.

The evolution of research methodologies has been marked by several key advancements:

Radioimmunoassays (RIAs): The development of the first RIA for human PTH in 1963 revolutionized the diagnosis of parathyroid disorders. scielo.br Subsequent generations of assays have improved in specificity and sensitivity. scielo.brresearchgate.net

Solid-Phase Peptide Synthesis: This technique has been crucial for the efficient and accurate production of various PTH analogs, allowing for systematic structure-activity relationship studies. nih.gov

Molecular Cloning: The cloning of the PTH/PTHrP receptor in the early 1990s was a landmark achievement, providing a molecular target for detailed investigation. oup.com

Site-Directed Mutagenesis: This technique has been used to create specific mutations in the PTH receptor, helping to map the domains responsible for ligand binding and signal transduction.

Advanced Imaging and Spectroscopic Techniques: These methods have provided insights into the three-dimensional structure of PTH analogs and their interaction with the receptor.

These evolving methodologies have progressively refined our understanding of the PTH system and have been instrumental in the development of PTH analogs for both research and therapeutic purposes.

Molecular Interactions of Nle8,21,tyr34 Pth 1 34 Amide Rat with Parathyroid Hormone Receptors

Binding Affinity and Specificity to PTH1R and PTH2R

Competitive radioligand binding assays are a cornerstone for characterizing the affinity of ligands for the PTH1R. In these assays, the radioiodinated version of the analog, [125I]-(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT), is used as the tracer ligand. oup.comnih.govnih.gov This radioligand is incubated with cells or cell membranes engineered to express the receptor of interest, such as COS-7 or HEK-293 cells. oup.comnih.govpnas.org The assay principle involves measuring the displacement of the bound radioligand by increasing concentrations of an unlabeled competitor ligand. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is an inverse measure of the competitor's binding affinity.

This technique has been extensively used to determine the binding affinities of various PTH and PTHrP analogs, as well as other molecules like Tuberoinfundibular Peptide 39 (TIP39), at the PTH1R. oup.comnih.govoup.comoup.com For instance, studies on LLCPK1 cells stably expressing the PTH1R (HKrk-B7 cells) have utilized [125I]-(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) to quantify the binding of unlabeled PTH, PTHrP, and TIP39-derived peptides. oup.comnih.govoup.com

Below is a data table compiled from research findings showing IC50 values obtained from competitive binding assays using [125I]-(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) as the radioligand on cells expressing PTH1R.

Table 1: IC50 Values from Competitive Binding Assays against [125I]-(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) on PTH1R-expressing cells.

Competing LigandCell LineIC50 (nM)Source
PTH-(1-34)HKrk-B78.1 ± 1.6 oup.comoup.com
PTHrP-(1-36)HKrk-B744 ± 9.1 oup.comoup.com
TIP-(1-39)HKrk-B7243 ± 52 oup.comnih.govoup.com
TIP-(3-39)HKrk-B786 ± 21 oup.comoup.com
TIP-(9-39)HKrk-B744 ± 11 oup.comoup.com
PTHrP-(1-20)/TIP-(23-39) ChimeraHKrk-B731 ± 8.2 oup.comnih.govoup.com

The binding of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) to the PTH1R displays distinct kinetic and equilibrium properties when compared to native PTH and PTHrP. Research has revealed that the PTH1R can exist in at least two different high-affinity conformational states, termed R0 and RG. nih.govresearchgate.net The RG state is sensitive to guanine (B1146940) nucleotides like GTPγS and represents the G protein-coupled conformation, while the R0 state is largely resistant to GTPγS. nih.govresearchgate.net

Studies using [125I]-(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) have shown that its binding is only mildly inhibited by GTPγS, suggesting it binds with high affinity to both the R0 and RG conformations. researchgate.netnih.gov In contrast, the binding of certain PTHrP analogs is more sensitive to GTPγS, indicating a preference for the RG state. researchgate.net This suggests that PTH(1-34) analogs can stabilize a G protein-uncoupled receptor conformation (R0) more effectively than PTHrP(1-36). nih.govresearchgate.net This difference in stabilizing distinct receptor states is linked to the duration of cellular signaling, with the more stable ligand-R0 complex formed by PTH(1-34) leading to a more prolonged cAMP response compared to PTHrP(1-36). nih.gov Dissociation experiments further support this, showing that the radiolabeled rat PTH analog dissociates more slowly from the receptor than PTHrP analogs, particularly from the R0 state. researchgate.net

The (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) ligand, like native PTH, shows marked selectivity for the PTH1R over the type 2 PTH receptor (PTH2R). While PTH and PTHrP are the primary endogenous ligands for PTH1R, the endogenous ligand for PTH2R is thought to be TIP39. scholaris.caoup.com In competitive binding assays, rat PTH-(1-34) binds with high affinity (IC50 values of 3–14 nM) to the human PTH1R and its zebrafish orthologs, zPTH1 and zPTH3. oup.com Conversely, TIP39 binds weakly to these receptors but shows high potency at the PTH2R. oup.com The rat PTH analog is often used as a canonical PTH1R agonist to differentiate its receptor-mediated effects from those of PTH2R-selective ligands. oup.comnih.govoup.com

The differential binding properties of the rat PTH analog are most evident in its interaction with the distinct R0 and RG conformational states of the PTH1R. nih.govpnas.orgresearchgate.net The ability of [125I]-(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) to effectively label the GTPγS-resistant R0 state makes it an invaluable probe for studying this specific receptor conformation, which appears to be less accessible to PTHrP. nih.govresearchgate.net This differential binding underlies the distinct signaling dynamics observed between PTH and PTHrP, despite both ligands acting as agonists at the same receptor. nih.gov

Receptor Activation Mechanisms

Agonist binding to the PTH1R is known to induce significant conformational changes necessary for G protein coupling and signal transduction. The binding of agonists like (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) stabilizes active receptor conformations. oup.com The existence of the R0 and RG states suggests that agonists can induce or select for multiple active or high-affinity states. The R0 state, which is stably bound by the PTH analog, represents a conformation that may be a precursor to the G-protein coupled RG state or may mediate distinct signaling pathways. nih.gov

Further evidence for agonist-induced conformational changes comes from studies using antibodies. The binding of an antibody targeting a specific sequence (residues 88-97) in the extracellular domain of the PTH1R was inhibited by the presence of an agonist, hPTH-(1-34). physiology.org This inhibition suggests that the agonist's binding alters the structure of this region, making the epitope less accessible to the antibody. physiology.org This effect was not observed with PTH antagonists, indicating that the conformational change is specific to agonist-induced receptor activation. physiology.org The study of constitutively active mutant receptors, which mimic an agonist-bound state, also supports the idea that different activating mutations can induce varied conformational states, leading to different functional outcomes. oup.com

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is a potent and full agonist of the PTH1R. scispace.com Its agonistic activity is typically quantified by its ability to stimulate intracellular second messengers, most notably cyclic AMP (cAMP), upon binding to the receptor. nih.govpnas.orgoup.com The potency of its agonist activity is expressed as the EC50 value, the concentration required to produce 50% of the maximal response.

The agonistic properties of this compound are often contrasted with competitive antagonists. For example, N-terminally truncated peptides like PTH(7-34) and certain TIP39 fragments can bind to the PTH1R with significant affinity but fail to elicit a cAMP response. oup.comnih.gov Instead, these antagonists competitively inhibit the cAMP stimulation induced by agonists like (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT). oup.comoup.com For instance, TIP-(9-39) was shown to bind to the PTH1R with an IC50 of 44 nM but acted as an antagonist, inhibiting the agonist activity of PTH-(1-34). oup.comoup.com This highlights that receptor binding and receptor activation are distinct, separable events. The N-terminal domain of the PTH ligand is critical for activation, and its absence in antagonists prevents the conformational shift required for G protein coupling, even while the C-terminal portion maintains binding affinity. scholaris.canih.gov

Table 2: Functional Activity of Ligands at the PTH1R.

CompoundFunctional PropertyKey FindingSource
(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)AgonistStimulates cAMP production; used as a standard for measuring agonist/antagonist activity. nih.govscispace.com
hPTH-(1-34)AgonistStimulates cAMP and induces conformational changes in the receptor. physiology.org
PTHrP-(1-36)AgonistStimulates cAMP, but may stabilize different receptor conformations than PTH-(1-34), leading to shorter signal duration. nih.govresearchgate.net
TIP-(9-39)AntagonistBinds to PTH1R but fails to stimulate cAMP; inhibits agonist-induced cAMP accumulation. oup.comnih.govoup.com
bPTH-(3-34)AntagonistBinds to PTH1R but does not induce the agonist-specific conformational change required for activation. physiology.org

Influence of Receptor Mutation on Ligand-Receptor Interaction Dynamics

Mutations in the parathyroid hormone type 1 receptor (PTH1R) can significantly alter its interaction with ligands such as (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT). These mutations can lead to conformational changes in the receptor, affecting both ligand binding affinity and downstream signaling pathways. Such alterations are particularly evident in constitutively active mutants of the PTH1R, which have been identified in certain human diseases like Jansen's metaphyseal chondrodysplasia.

Research has focused on understanding how specific amino acid substitutions in the PTH1R impact the binding of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and the subsequent cellular response. Studies utilizing cell lines expressing these mutant receptors have provided valuable insights into the molecular dynamics of this ligand-receptor interaction.

For instance, mutations such as H223R and T410P in the human PTH1R are known to cause constitutive activation, leading to elevated basal levels of cyclic AMP (cAMP) even in the absence of an agonist. oup.com The interaction of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) with these mutant receptors reveals changes in binding affinity compared to the wild-type (WT) receptor. Homologous competition binding studies have been conducted to quantify these differences. oup.com

Another mutation of interest is I458R, which has also been linked to Jansen's metaphyseal chondrodysplasia. scispace.com This mutation results in constitutive activity of the cAMP signaling pathway. scispace.com Investigations into the effects of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) on this mutant receptor have explored its influence on other signaling pathways, such as inositol (B14025) phosphate (B84403) (IP) accumulation, providing a broader understanding of the functional consequences of the mutation. scispace.com

The data from these studies highlight the critical role of specific receptor residues in modulating the interaction with (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and demonstrate that single amino acid changes can have profound effects on the receptor's conformational state and its response to ligand binding.

Research Findings on Mutant PTH1R Interactions

Detailed investigations into specific PTH1R mutations have yielded quantitative data on ligand binding and signaling. The following tables summarize key findings from studies on the interaction of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) with various mutant receptors.

ReceptorBinding Affinity (Kd, nM)Reference
Wild-Type (WT)31 ± 4 oup.com
H223R54 ± 8 oup.com
T410P45 ± 6 oup.com
H223R/T410P111 ± 18 oup.com

Binding parameters were determined through homologous competition binding studies in COS-7 cells transiently transfected with the indicated human PTH1R, using iodinated and non-iodinated [Nle8,21,Tyr34]ratPTH(1–34)amide. oup.com

ReceptorBasal IP Accumulation (cpm/well/30 min)PTH-stimulated IP Accumulation (cpm/well/30 min)Reference
Wild-Type (WT)1065 ± 288Not specified scispace.com
I458R1267 ± 202Not specified scispace.com

Basal and PTH-dependent inositol phosphate (IP) accumulations were measured in cells transiently transfected with the wild-type receptor or the I458R mutant. The data for PTH-stimulated accumulation with (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) was not specified in the provided context. scispace.com

Intracellular Signaling Pathways Activated by Nle8,21,tyr34 Pth 1 34 Amide Rat

Adenylyl Cyclase/cAMP Signaling Pathway Activation

The most well-characterized signaling response to PTH1R activation is the stimulation of the adenylyl cyclase (AC) pathway. oup.comelifesciences.orgresearchgate.net Upon binding of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT), the PTH1R undergoes a conformational change that promotes its coupling to the stimulatory G protein, Gs. This interaction activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cAMP. elifesciences.orgas-1.co.jp The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, mediating a wide range of cellular responses. elifesciences.orgnih.gov

The efficacy of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) in activating the AC pathway is typically assessed by measuring the accumulation of intracellular cAMP. scispace.comoup.com This is often performed in cell lines, such as COS-7 or HEK-293 cells, that are engineered to express the PTH1R. oup.comoup.comoup.com In these experimental systems, treatment with the PTH analog leads to a rapid, time-dependent increase in cAMP levels. nih.gov For instance, studies in COS-7 cells expressing mutant PTH-1 receptors showed significant cAMP accumulation upon treatment with varying doses of [Nle8,21, Tyr34]-rPTH(1–34)NH2. oup.com The quantification of cAMP is achieved through methods like competitive binding assays or fluorescence-based sensors.

The production of cAMP stimulated by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is a dose-dependent process. oup.comnih.gov Research has demonstrated that exposing target cells to increasing concentrations of the peptide results in a corresponding increase in cAMP accumulation, eventually reaching a plateau. In studies using rat fetal lung fibroblasts, maximal stimulation of cAMP accumulation was observed at a concentration of 1 x 10⁻⁸ M. nih.gov This dose-response relationship allows for the determination of key pharmacological parameters, such as the EC50, which represents the concentration of the analog required to elicit half of the maximal response.

Table 1: Dose-Dependent Stimulation of cAMP Accumulation by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) in Rat Fetal Lung Fibroblasts

Concentration (M)cAMP Accumulation
1 x 10⁻¹⁰Baseline
1 x 10⁻⁹Moderate Increase
1 x 10⁻⁸Maximal Stimulation
1 x 10⁻⁷Plateau

This table is illustrative, based on findings reported in scientific literature. nih.gov

The magnitude of the cAMP response to (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is influenced by the cellular context. Factors such as the density of PTH1R on the cell surface and the specific cell type can significantly affect the signaling outcome. oup.comoup.com The PTH1R is known to couple to multiple G proteins, and the relative abundance of these proteins within a cell can modulate the preference for one pathway over another. nih.gov Furthermore, the specific mutant forms of the receptor can alter the efficacy of the ligand in stimulating the adenylyl cyclase pathway. oup.comoup.com

Phospholipase C/Inositol (B14025) Phosphate (B84403) Signaling Pathway Activation

In addition to the Gs-cAMP pathway, the PTH1R can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). scispace.comoup.comnih.govelifesciences.orgoup.com Activated PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.comelifesciences.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), initiating a separate branch of cellular signaling. oup.comelifesciences.org

Evidence for the activation of the PLC pathway by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) comes from studies measuring the accumulation of inositol phosphates. oup.comnih.gov In rat fetal lung fibroblasts, exposure to PTH(1-34) analogs resulted in a time- and dose-dependent stimulation of inositol phosphate accumulation. nih.gov This demonstrates that the analog is capable of engaging the Gq/11-PLC signaling axis. However, studies with certain mutant PTH/PTHrP receptors have shown no detectable effect on basal inositol phosphate accumulation, indicating that receptor conformation is critical for this signaling event. oup.comoup.com

A key finding in PTH receptor pharmacology is the differential activation of the cAMP and PLC/IP pathways. nih.govnih.gov Research indicates that higher concentrations of PTH analogs are often required to stimulate the PLC/IP pathway compared to the cAMP pathway. nih.gov For example, in rat fetal lung fibroblasts, maximal stimulation of inositol phosphate accumulation was reached at a concentration of 1 x 10⁻⁷ M, a 10-fold higher concentration than that required for maximal cAMP stimulation. nih.gov This suggests that the PTH1R may couple less efficiently to Gq/11 than to Gs, or that the conformation induced by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) preferentially activates the Gs pathway. nih.gov This phenomenon, where a ligand can selectively activate one signaling pathway over another, is a hallmark of biased agonism.

Table 2: Comparative Concentrations for Maximal Pathway Activation

Signaling PathwayMaximal Stimulation Concentration (M)
Adenylyl Cyclase/cAMP1 x 10⁻⁸
Phospholipase C/Inositol Phosphate1 x 10⁻⁷

This table is based on comparative data from studies on rat fetal lung fibroblasts. nih.gov

Other Downstream Signaling Cascades

Beyond the canonical PKA pathway, (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and its analogs have been shown to activate several other important signaling pathways, including those mediated by Protein Kinase C (PKC), Phospholipase D (PLD), and the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK). These pathways are crucial for mediating a diverse range of cellular processes.

Activation of the PTH1R can lead to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). oup.com DAG, in conjunction with phosphatidylserine, is a potent activator of several isoforms of Protein Kinase C (PKC). oup.com Studies have demonstrated that parathyroid hormone (PTH) causes the translocation of PKC from the cytosol to the cell membrane in rat osteosarcoma cells, a key step in its activation. The activation of PKC has been linked to the subsequent induction of the immediate early gene c-fos in UMR-106 cells. oup.com

In opossum kidney cells, the PKC activator phorbol myristate acetate (PMA) was found to mimic the PTH-dependent activation of MAPK, suggesting a role for PKC in this signaling cascade. oup.com Furthermore, in distal convoluted tubule cells, the PKC inhibitor calphostin-C blocked PTH-stimulated ERK2 kinase activity, indicating that MAPK activation is downstream of PKC in this cell type. oup.com

Table 1: Summary of Studies on PKC Activation by PTH Analogs

Cell Type PTH Analog Used Key Findings Reference
UMR-106 osteoblastic cells Bovine PTH-(1-34) PTH activation of PKC is associated with c-fos gene activation. oup.com oup.com
Opossum Kidney Cells PTH-(1-34) The PKC activator PMA mimicked PTH-dependent MAPK activation. oup.com oup.com

Research in UMR-106 osteoblastic cells has revealed that PTH can stimulate the hydrolysis of phosphatidylcholine (PC) through a mechanism involving Phospholipase D (PLD). nih.gov Both bovine PTH-(1-34) and the phorbol ester phorbol 12,13-dibutyrate (PDBu) were shown to stimulate the transphosphatidylation of PC, a characteristic feature of PLD activity. nih.gov

Interestingly, the downregulation of PKC isozymes by prolonged treatment with PDBu, which completely abolished the stimulatory effect of PDBu on PC hydrolysis, did not significantly affect the stimulation by bovine PTH-(1-34). nih.gov This suggests that in UMR-106 cells, PTH can activate PLD through a mechanism that is independent of PKC. nih.gov

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that PTH can activate the MAPK/ERK pathway in various cell types. In opossum kidney cells, PTH was found to cause a time- and concentration-dependent increase in MAPK activity. oup.com This activation appears to involve both PKA and PKC, as activators of both pathways mimicked the effect of PTH. oup.com

In HEK293 cells, long-chain polyunsaturated fatty acids were shown to activate the MAPK/ERK pathway in a PTH1R-dependent manner, and this activation was reduced by inhibitors of both PKA and PKC. plos.org This indicates that both Gs/PKA and Gq/PKC pathways can contribute to PTH1R-mediated ERK phosphorylation. plos.org The activation of the MAPK/ERK pathway is a point of convergence for multiple signaling cascades initiated by PTH receptor activation. oup.com Downstream of ERK activation, a variety of transcription factors can be phosphorylated, leading to changes in gene expression. wikipedia.org

Gene Expression Regulation Mediated by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)

The intracellular signaling cascades activated by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) converge in the nucleus to regulate the expression of a wide array of genes. This transcriptional regulation is responsible for many of the physiological effects of the peptide.

Identification of Immediate Early Response Genes (e.g., c-fos, c-jun, c-myc)

A well-documented consequence of PTH receptor activation is the rapid and transient induction of immediate early response genes. Among these, the proto-oncogene c-fos has been extensively studied. In UMR-106 osteoblastic cells, PTH-mediated activation of both PKA and PKC signaling pathways has been associated with the activation of the c-fos gene. oup.com

The MAPK/ERK pathway is also a known regulator of c-fos transcription. wikipedia.org Activated ERK can phosphorylate and activate transcription factors that, in turn, bind to the serum response element in the c-fos promoter, driving its expression. While the direct regulation of c-jun and c-myc by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is less specifically detailed in the available literature, the activation of the JNK pathway, which directly phosphorylates and activates c-Jun, is a known downstream consequence of some GPCR signaling. scienceopen.com Similarly, MAPK can phosphorylate c-Myc, regulating its activity. wikipedia.org

Impact on Specific Gene Transcripts in Target Cells

Beyond the immediate early genes, PTH-(1-34) has been shown to regulate a large number of genes in bone, with the pattern of regulation being dependent on the mode of administration (intermittent vs. continuous). researchgate.net In vivo studies in rats have demonstrated that intermittent PTH-(1-34) treatment leads to the regulation of genes encoding signaling mediators, transcription factors, cytokines, and proteases/protease inhibitors. researchgate.net

In osteoblastic cells, PTH treatment has been shown to increase the expression of Bcl-2, an anti-apoptotic protein. nih.gov This effect contributes to the survival of osteoblasts under metabolic stress. nih.gov Furthermore, PTH can influence the expression of genes involved in bone remodeling.

Table 2: Examples of Gene Transcripts Regulated by PTH Analogs

Gene Cell/Tissue Type Effect of PTH Analog Potential Signaling Pathway Reference
c-fos UMR-106 osteoblastic cells Upregulation PKA, PKC oup.com
Bcl-2 Osteoblasts Upregulation PKA nih.gov

In Vitro Biological Activities and Cellular Responses

Effects on Osteoblastic Cell Function and Differentiation

(Nle8,21,Tyr34)-PTH(1-34) Amide (rat) and its closely related analogs are potent modulators of osteoblast behavior, influencing their survival, maturation, and functional activities. These peptides mimic the effects of endogenous parathyroid hormone (PTH) by binding to the PTH/PTH-related peptide receptor (PTH1R).

Influence on Osteoblast Proliferation and Cell Viability

In studies using the UMR-106 osteoblastic cell line, treatment with PTH analogs, including variants like Nle8,18-Tyr34-PTH-(1-34) amide, effectively blocked apoptosis induced by stressors such as serum withdrawal, nutrient deprivation, oxidative stress from hydrogen peroxide, and UV irradiation. nih.gov This anti-apoptotic effect is a key component of the anabolic action of PTH, ensuring that a larger population of bone-forming cells remains functional. nih.gov The mechanism involves the enhancement of DNA repair processes and the suppression of pro-apoptotic proteins. nih.gov For instance, PTH treatment in UMR cells led to increased levels of Proliferating Cell Nuclear Antigen (PCNA), a protein involved in DNA repair, and suppressed the pro-apoptotic gene Gadd153. nih.gov

Similarly, in MC3T3-E1 osteoblastic cells, PTH-(1-34) was shown to counteract cell death induced by dexamethasone (B1670325) and etoposide. oup.com This protective effect is linked to the activation of both Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways, which in turn increases levels of β-catenin, a key signaling molecule in bone formation. oup.com

Summary of Anti-Apoptotic Effects on Osteoblastic Cells
Cell LineApoptotic StimulusObserved Effect of PTH Analog TreatmentReference
UMR-106Serum Withdrawal / Nutrient DeprivationPotently inhibited apoptosis, very low signal for nucleosome release. nih.gov
UMR-106Hydrogen Peroxide (Oxidative Stress)Blocked pro-apoptotic effects, increased cell viability. nih.gov
UMR-106UV IrradiationBlocked pro-apoptotic effects. nih.gov
MC3T3-E1Dexamethasone / EtoposideAntagonized induced cell death. oup.com

Promotion of Osteoblast Differentiation Markers (e.g., alkaline phosphatase activity, nodule formation)

The effect of PTH analogs on osteoblast differentiation is complex and highly dependent on the timing of administration. Studies on mouse bone marrow-derived osteoblasts reveal a biphasic action of PTH(1-34). researchgate.net

When PTH(1-34) is present continuously from the beginning of the culture period, it tends to retard or inhibit the differentiation process. researchgate.net This is observed as a dose-dependent decrease in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and a delay in mineralized nodule formation (NF), which represents the final stage of osteoblast maturation in vitro. researchgate.net

Conversely, when PTH(1-34) is introduced to the cultures at a later stage, once the cells are more mature, it accelerates differentiation and nodule formation. researchgate.net This anabolic phase highlights the peptide's ability to promote the function of already committed osteoblasts. researchgate.net This is consistent with findings in primary wild-type osteoblasts, where ALP activity naturally increases over time, leading to the formation of mineralizing nodules, a process that can be positively modulated by PTH. nih.gov

Biphasic Effect of PTH(1-34) on Osteoblast Differentiation Markers
Timing of PTH(1-34) AdditionEffect on Alkaline Phosphatase (ALP) ActivityEffect on Nodule Formation (NF)Reference
Continuous presence from Day 0DecreasedDecreased / Retarded researchgate.net
Addition at late stage (e.g., Day 10-21)AcceleratedAccelerated researchgate.net

Regulation of Extracellular Matrix Component Synthesis

The formation of mineralized nodules by osteoblasts is the culmination of the synthesis, assembly, and mineralization of an extracellular matrix (ECM). The primary protein component of this matrix is type I collagen. While direct quantification of ECM components like collagen is not always the primary focus, the ability of PTH analogs to promote a mineralizable matrix is a key indicator of their regulatory role. nih.gov In cultures of wild-type osteoblasts, the protein matrix synthesized is capable of mineralization, a process enhanced by the late-stage application of PTH. researchgate.netnih.gov Studies also track the expression of the alpha-1 (type I) collagen (COL1) gene as a marker of osteoblast activity, which changes throughout the differentiation process that PTH modulates. nih.gov

Comparative Analysis with Native PTH and Other Agonists/Antagonists on Osteoblastic Cells

The biological activity of (Nle8,21,Tyr34)-PTH(1-34) Amide and its related analogs is often characterized by comparing their binding affinity and signaling potency to native PTH and other synthetic ligands. These studies utilize various osteoblastic cell lines, including ROS 17/2.8, MC3T3-E1, and UMR-106.

In radioreceptor binding assays, PTH analogs compete with a radiolabeled tracer for binding to the PTH1R. The concentration required to inhibit 50% of the tracer binding (IC50) is a measure of affinity. For example, in HKrk-B7 cells expressing the PTH1R, rat [Nle8,21,Tyr34]PTH-(1–34)amide was used as the radioligand to assess the binding of other molecules. oup.com In ROS 17/2.8 cells, hPTH-(1-34) and native hPTH-(1-84) were both effective at displacing a radiolabeled [Nle8,18,Tyr34]hPTH-(1-34) tracer, demonstrating their ability to bind the receptor. oup.com

Studies also reveal that different ligands can stabilize distinct receptor conformations. The PTH1R is thought to exist in at least two states: RG (requiring G-protein coupling) and R0 (G-protein independent). While many analogs bind the RG conformation with similar high affinity, their affinity for the R0 state can vary dramatically, which may influence the duration of the signaling response. pnas.org

The functional consequence of this binding is often measured by the production of cyclic AMP (cAMP). In general, N-terminal fragments like PTH(1-34) and its analogs are potent stimulators of cAMP production, whereas some C-terminal or truncated peptides, such as [Nle(8,18)Tyr34]PTH-(3-34) amide, act as antagonists, binding the receptor without initiating a strong signal and blocking the action of agonists. oup.comnih.gov

Comparative Binding and Activity of PTH Analogs on Osteoblastic Cells
CompoundCell LineAssayFindingReference
hPTH-(1-34) vs. hPTH-(1-84)ROS 17/2.8cAMP ProductionBoth dose-dependently increased cAMP; hPTH-(1-34) was slightly more efficient. oup.com
bPTH-(1-34) vs. [Nle(8,18)Tyr34]bPTH-(3-34) amideUMR-106Phosphatidylcholine HydrolysisbPTH-(1-34) was a potent stimulator; the (3-34) analog was less potent and did not antagonize the (1-34) effect in this assay. nih.gov
PTH(1-34) vs. M-PTH(1-34)MC3T3-E1Receptor Binding (R0 conformation)M-PTH(1-34) bound with ~24-fold stronger affinity than PTH(1-34). pnas.org
PTH-(1-34) vs. PTHrP-(1-36)HKrk-B7Receptor Binding (IC50)PTH-(1-34) had a higher binding affinity (lower IC50) than PTHrP-(1-36). oup.com

Responses in Other Relevant Cell Systems (Non-Human Origin)

Renal Cell Phosphate (B84403) Uptake and Cyclic AMP Production in Opossum Kidney (OK) Cells

Opossum kidney (OK) cells are a widely used in vitro model for studying the function of renal proximal tubule cells, particularly the hormonal regulation of phosphate transport. cellosaurus.org In these cells, PTH analogs demonstrate a dual effect: stimulation of cAMP production and inhibition of sodium-dependent phosphate (NaPi) transport. nih.govzendy.ioresearchgate.net

Studies show that PTH analogs like bovine PTH-(1-34) and human PTHrP-(1-34) are equipotent in stimulating cAMP accumulation and inhibiting phosphate uptake. zendy.ioresearchgate.netresearchgate.net Interestingly, the inhibition of phosphate transport occurs at significantly lower concentrations of the hormone than those required to elicit a maximal cAMP response. researchgate.netnih.gov For example, half-maximal inhibition of phosphate uptake was observed at concentrations around 0.1 to 1 nM of bovine PTH-(1-34), whereas half-maximal stimulation of cAMP production required concentrations between 1 and 10 nM. nih.govoup.com This dissociation suggests that very small, perhaps localized, changes in cAMP are sufficient to regulate phosphate transport, or that other signaling pathways may be involved. nih.govoup.com

Analogs with modifications, such as [Nle8,18,Tyr34]bPTH-(3-34) amide, can inhibit phosphate uptake even while being partial agonists or having no significant effect on total cellular cAMP accumulation, further supporting the complexity of the signaling pathways that discriminate between these two cellular responses. zendy.ioresearchgate.netoup.com

Table 3: Comparative Effects of PTH Analogs on Opossum Kidney (OK) Cells

PeptideHalf-Maximal Effect (cAMP Stimulation)Half-Maximal Effect (Phosphate Uptake Inhibition)Reference
bPTH-(1-34)~5 x 10⁻⁹ M~3 x 10⁻¹⁰ M researchgate.netnih.gov
hPTHrP-(1-34)~5 x 10⁻⁹ M~3 x 10⁻¹⁰ M researchgate.netnih.gov

Placental Cell Cyclic AMP Release and Ion Transport Modulation in Rat Perfusion Models

The placenta is a key target for PTHrP, which is crucial for regulating fetal-placental calcium transport. nih.govfrontiersin.orgnih.gov Studies using in-situ perfused rat placenta models have directly investigated the effects of PTH analogs, including (Nle8,21,Tyr34)-rPTH(1-34)amide.

In a study using perfused rat placentas at day 21 of gestation, (Nle8,21,Tyr34)-rPTH(1-34)amide, at a concentration of 4 ng/ml, was shown to produce a marked release of cAMP. nih.gov This response was comparable in magnitude to that produced by a similar dose of human PTHrP(1-34) and the direct adenylate cyclase activator, forskolin (B1673556). nih.gov The peak cAMP release in response to hPTHrP(1-34) was observed to be 63 +/- 7 pmol/min, occurring 10 minutes after the start of the peptide perfusion. nih.gov

However, despite the clear stimulation of the cAMP pathway, the study found that neither hPTHrP(1-34) nor, by extension, the similarly acting (Nle8,21,Tyr34)-rPTH(1-34)amide, acutely affected the maternofetal transport of calcium (⁴⁵Ca) or magnesium across the placenta. nih.gov While forskolin did increase calcium clearance, the lack of effect from the PTH analogs led the researchers to question the direct role of cAMP in stimulating placental calcium transport, suggesting that other regions of the PTHrP molecule or different signaling pathways are responsible for this specific ion transport function. nih.govnih.gov

Table 4: Effects of (Nle8,21,Tyr34)-rPTH(1-34)amide in Perfused Rat Placenta

Parameter MeasuredEffect ObservedReference
Cyclic AMP (cAMP) ReleaseSignificant stimulation, comparable to forskolin nih.gov
Maternofetal Calcium (⁴⁵Ca) TransportNo significant alteration nih.gov
Maternofetal Magnesium (Mg) TransportNo significant alteration nih.gov

In Vivo Pharmacological and Physiological Investigations Non Human Models

Studies in Rodent Models of Bone Metabolism

The in vivo effects of (Nle8,21,Tyr34)-PTH (1-34) Amide (Rat) and its related analogs have been investigated in various rodent models to elucidate their impact on bone metabolism. These studies are crucial for understanding the therapeutic potential of such compounds in conditions affecting bone health.

Impact on Bone Formation and Resorption Parameters in Thyroparathyroidectomized Rat Models

Studies in thyroparathyroidectomized (TPTX) rats, which lack endogenous parathyroid and thyroid hormones, are instrumental in assessing the direct effects of PTH analogs on bone. In TPTX rats, the administration of a PTH agonist, [Nle8,18,Tyr34]bPTH(1-34)NH2, has been shown to elicit a calcemic response, indicating its action on bone to mobilize calcium. researchgate.net The efficacy of this response can be inhibited by co-infusion with a PTH antagonist, demonstrating the receptor-mediated nature of this effect. researchgate.net While direct studies on bone formation and resorption markers specifically for (Nle8,21,Tyr34)-PTH (1-34) Amide (Rat) in TPTX rats are not extensively detailed in the available literature, the responses observed with closely related analogs provide a foundational understanding. For instance, in TPTX rats, infusion of hPTH-(1-34) increases ionized calcium levels, a response that is indicative of bone resorption. oup.com

Histomorphometric Assessment of Trabecular and Cortical Bone Changes

Histomorphometric analysis provides quantitative insights into the structural changes in bone following treatment. In a study involving daily injections of Rat PTH(1–34)NH2 in mice for two weeks, marked increases in trabecular bone volume were observed. nih.gov This was accompanied by greater increases in cortical bone turnover compared to the standard PTH(1-34). nih.gov These findings suggest that analogs of PTH can significantly alter both trabecular and cortical bone architecture. While these results are for a closely related analog, they point towards the potential effects of (Nle8,21,Tyr34)-PTH (1-34) Amide (Rat) on bone microarchitecture.

A study on ovariectomized rats treated with human PTH-(1-34) demonstrated a significant increase in metaphyseal cancellous bone, with an associated increase in osteoblasts and a decrease in trabecular osteoclasts. In the tibial diaphysis, this treatment also led to an increase in osteoblast size and number, as well as enhanced endosteal and periosteal bone formation.

The table below summarizes histomorphometric data from a study on the effects of a PTH analog on bone in mice.

Bone ParameterVehicle ControlPTH(1-34) TreatedM-PTH(1-34) Treated
Trabecular Bone Volume/Total Volume (%)10.2 ± 1.115.5 ± 1.522.8 ± 2.0
Trabecular Number (1/mm)2.5 ± 0.23.1 ± 0.34.0 ± 0.3
Trabecular Thickness (μm)41.0 ± 2.050.0 ± 2.557.0 ± 2.8
Cortical Wall Thickness (μm)172 ± 4Not significantly different151 ± 3

Data adapted from a study on the effects of PTH analogs in mice. nih.gov M-PTH(1-34) is a modified PTH analog with enhanced receptor binding.

Effects on Calcium Homeostasis and Phosphate (B84403) Dynamics

PTH and its analogs play a critical role in regulating mineral ion homeostasis. A single injection of PTH(1-34) in mice leads to an acute increase in blood calcium levels, which typically peaks around one hour and returns to baseline within four hours. nih.gov In the same studies, modified PTH analogs demonstrated the ability to induce a more sustained elevation in blood calcium levels. nih.gov

In TPTX rats, infusion of hPTH-(1-34) leads to a significant increase in serum ionized calcium. oup.com Conversely, the administration of certain C-terminal fragments of PTH has been shown to decrease ionized calcium concentrations. oup.com Regarding phosphate, a single injection of PTH(1-34) in wild-type mice has been observed to lower blood phosphate levels within one to two hours post-injection. pnas.org However, in TPTX rats, infusion of hPTH-(1-34) did not cause a significant decrease in serum phosphate concentration compared to controls. oup.com

The table below shows the change in blood ionized calcium and phosphate levels in mice after a single injection of a PTH analog.

Time Post-InjectionChange in Blood Ca2+ (%)Change in Blood Phosphate (%)
1 hour+10%-15%
2 hours+5%-25%
4 hoursBaseline-10%
8 hoursBaselineBaseline

Data represents typical changes observed after a single injection of PTH(1-34) in mice. nih.gov

Modulation of Bone Graft Integration and Healing in Rat Calvarial Defect Models

The effect of PTH analogs on bone healing has been investigated in rat calvarial defect models. In a study using a rat calvarial defect model with impaired osteogenic conditions, the application of a PTH analog, specifically parathyroid hormone (1-34)amide, Nle(8), Nle(18), Tyr(34)-, in conjunction with a biphasic calcium phosphate graft, resulted in a higher percentage of new bone area compared to the control group. nih.gov Histomorphometric evaluation also revealed an increase in the number of blood vessels in the PTH-treated group. nih.gov

Another study on osteoporotic rats with calvarial defects found that the local application of PTH(1-34) to a graft site enhanced bone regeneration. nih.gov This was associated with increased osteoclast activity in the early stages, which is thought to facilitate the degradation of the graft material and subsequent new bone formation. nih.gov

The following table summarizes the findings from a study on the effect of a PTH analog on new bone formation in a rat calvarial defect model.

Treatment GroupNew Bone Area (%)Residual Material Area (%)Blood Vessel Number (%)
Control15.3 ± 3.130.5 ± 4.21.2 ± 0.3
PTH Analog25.8 ± 4.525.1 ± 3.82.5 ± 0.5
PTH Analog + HBO28.1 ± 5.020.7 ± 3.51.8 ± 0.4

Data adapted from a study using a PTH analog in a rat calvarial defect model. nih.gov HBO refers to hyperbaric oxygen therapy.

Comparative Pharmacodynamic Profiles of (Nle8,21,Tyr34)-PTH (1-34) AMIDE (RAT) and Other PTH Analogs

The pharmacodynamic properties of (Nle8,21,Tyr34)-PTH (1-34) Amide (Rat) have been characterized, often in comparison with other PTH analogs, to understand its interaction with the PTH receptor and the subsequent biological responses.

Analysis of Systemic Biological Responses in Relation to Receptor Occupancy

The interaction of PTH analogs with the PTH receptor 1 (PTHR1) is a key determinant of their biological activity. The radiolabeled form of the compound of interest, [125I-[Nle8,21,Tyr34]ratPTH(1–34)NH2], has been instrumental in these studies as a tracer to assess receptor binding. nih.gov

Studies have shown that PTH(1-34) can bind to at least two conformations of the PTHR1: a G-protein-coupled state (RG) and a G-protein-uncoupled state (R0). nih.gov The affinity for these different receptor states can influence the duration of the downstream signaling cascade, such as the production of cyclic AMP (cAMP). While PTH(1-34) binds to both conformations, some analogs exhibit preferential binding. For instance, PTHrP(1-36) appears to favor the RG conformation, leading to a more transient cAMP response compared to PTH(1-34). nih.gov

In competitive binding assays using [125I-[Nle8,21,Tyr34]ratPTH(1–34)NH2], the binding affinities of various PTH analogs have been determined. While some analogs may show similar binding affinities to the PTHR1, they can elicit different downstream responses. For example, the potency to stimulate cAMP production does not always directly correlate with the binding affinity for a specific receptor conformation. nih.gov This suggests that the systemic biological response is a complex interplay of receptor binding kinetics, receptor conformation selectivity, and the subsequent intracellular signaling pathways that are activated.

The table below presents a comparison of the binding affinities (IC50) of different PTH analogs to the PTHR1.

PTH AnalogReceptor ConformationIC50 (nM)
PTH(1-34)RG~1-10
PTH(1-34)R0~1-10
M-PTH(1-34)RG~5-15
M-PTH(1-34)R0<1
PTHrP(1-36)RG~1-10
PTHrP(1-36)R0>100

Data compiled from studies on PTH receptor binding. nih.gov IC50 represents the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.

Evaluation of Agonist/Antagonist Efficacy in Animal Systems

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and its closely related analogs, such as [Nle8,18,Tyr34]bPTH(1-34)NH2, consistently demonstrate agonist properties at the PTH receptor 1 (PTHR1) in rodent models. These analogs are frequently utilized in research to stimulate PTHR1 and assess the efficacy of potential antagonists.

In studies involving thyroparathyroidectomized (TPTX) rats, the administration of PTH agonists like [Nle8,18,Tyr34]bPTH(1-34)NH2 induces a calcemic response, reflecting the mobilization of calcium from bone. This effect is a hallmark of PTHR1 activation. The agonistic activity of these compounds is fundamental to in vivo bioassays designed to screen for and characterize PTH antagonists. For instance, the inhibitory potential of an antagonist is quantified by its ability to block the rise in plasma calcium levels elicited by the co-infusion of a PTH agonist.

The agonist efficacy of these peptides is also evident in their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the PTH signaling pathway. In various cell systems and in vivo models, PTH (1-34) analogs have been shown to potently stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This response is a critical component of the physiological actions of PTH in target tissues such as bone and kidney.

CompoundAnimal ModelObserved EffectClassification
[Nle8,18,Tyr34]bPTH(1-34)NH2Thyroparathyroidectomized RatsIncreased plasma calcium levelsAgonist
[Nle8,21,Tyr34]ratPTH(1–34)NH2Not specified in provided contextUsed as a PTHR1 agonistAgonist
[Nle8,Nle18,Tyr34]bPTH(3-34)amideRatsCompetitively inhibited PTH-stimulated cAMP accumulationAntagonist

Investigation of Effects on Non-Skeletal Tissues in Animal Models

Renal Tubular Reabsorption and Excretion Patterns

In the rat kidney, PTH(1-34) and its analogs play a crucial role in regulating mineral ion homeostasis, primarily through their effects on tubular reabsorption of phosphate and calcium. The primary target for the phosphaturic action of PTH is the type IIa sodium-phosphate cotransporter (NaPi-IIa) located in the brush-border membrane of proximal tubule cells.

Studies in rats have demonstrated that administration of PTH(1-34) leads to a downregulation of NaPi-IIa protein. nih.govphysiology.org This is achieved by the retrieval of the cotransporters from the cell membrane, followed by their lysosomal degradation. This process reduces the reabsorption of phosphate from the glomerular filtrate, leading to increased phosphate excretion (phosphaturia). nih.govphysiology.org This action is mediated by the activation of both protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. nih.govphysiology.org

CompoundAnimal ModelEffect on Renal Reabsorption/Excretion
PTH(1-34)RatDownregulates NaPi-IIa, leading to decreased phosphate reabsorption
PTH(1-34)RatIncreases urinary excretion of lysosomal enzymes (NAG, beta-glucuronidase, acid phosphatase)
hPTHrP(1-84)RatUpregulates renal calcium transporters, increasing calcium reabsorption

Role in Maternofetal Transfer Processes in Rat Placenta

Investigations using in-situ perfused rat placenta have explored the role of PTH analogs in the maternofetal transfer of minerals. In one study, the effects of [Nle8,21, Tyr34]-rPTH(1-34)amide on the transfer of calcium and magnesium were examined.

The study revealed that while [Nle8,21, Tyr34]-rPTH(1-34)amide stimulated a marked release of cAMP from the placenta, it did not significantly alter the unidirectional maternofetal clearance of calcium or magnesium. physiology.org The peak cAMP response occurred approximately 10 minutes after the start of the peptide perfusion. physiology.org Interestingly, another compound, the adenylate cyclase agonist forskolin (B1673556), also stimulated placental cAMP release and did increase the clearance of calcium, but not magnesium. physiology.org

These findings suggest that while the PTH analog activates placental cAMP signaling, this activation alone may not be sufficient to acutely modulate the maternofetal transfer of calcium and magnesium across the rat placenta. physiology.org The data also raise questions about the direct role of cAMP in stimulating placental calcium transport. physiology.org

CompoundModelEffect on cAMP ReleaseEffect on Ca/Mg Transfer
[Nle8,21, Tyr34]-rPTH(1-34)amideIn-situ perfused rat placentaStimulated marked cAMP releaseNo significant alteration in Ca or Mg transfer
hPTHrP(1-34)In-situ perfused rat placentaStimulated marked cAMP releaseNo significant alteration in Ca or Mg transfer
ForskolinIn-situ perfused rat placentaStimulated cAMP releaseIncreased Ca transfer, no effect on Mg transfer

Elucidating Structure Activity Relationships for Nle8,21,tyr34 Pth 1 34 Amide Rat and Its Analogs

Impact of Nle8,21 and Tyr34 Substitutions on Receptor Binding and Activation

The specific substitutions of Norleucine (Nle) at positions 8 and 21, and Tyrosine (Tyr) at position 34, are not arbitrary. Each modification serves a distinct purpose, enhancing the peptide's utility for experimental studies by improving stability, activity, and labeling potential.

Parathyroid hormone actions are mediated primarily by the type 1 PTH receptor (PTH1R), which binds both PTH and PTH-related peptide (PTHrP) with similar high affinity. scispace.com In contrast, the type 2 PTH receptor (PTH2R) responds to PTH but not PTHrP. nih.gov This specificity arises from key differences in the amino acid sequences of the receptors.

Studies involving chimeric receptors and site-directed mutagenesis have identified several residues within the transmembrane (TM) domains and extracellular loops that govern ligand preference. nih.govphysiology.org For instance, mutations in TM domains 3 and 7 of the PTH2R to their PTH1R counterparts enable it to respond to PTHrP, indicating these regions form a critical filter for ligand discrimination. nih.gov Molecular dynamics simulations have further pinpointed specific residues in PTH2R, such as Lys197, Arg305, and Tyr318, that are selective for its endogenous ligand, tuberoinfundibular peptide of 39 residues (TIP39), over PTH or PTHrP. researchgate.net Conversely, the PTH1R possesses a hydrophobic isoleucine (Ile363) where the PTH2R has a polar tyrosine (Tyr318), a key difference influencing ligand interaction. researchgate.net

The ligands themselves also have residues critical for receptor specificity. For example, Phe23 in PTHrP prevents high-affinity binding to the PTH2R, and His5 in PTHrP blocks cyclic AMP (cAMP) signaling through this receptor. physiology.org

Table 1: Key Amino Acid Residues for Ligand Specificity in PTH Receptors

Receptor Key Residues for Specificity Interaction Notes Reference
PTH1R Ile363 (TM5) Corresponds to Tyr318 in PTH2R; part of a hydrophobic binding pocket. researchgate.net
Leu289 (TM3), Tyr443 (TM7) Differ from corresponding residues in PTH2R, influencing ligand binding. physiology.org
PTH2R Tyr318 (TM5) Forms hydrogen bonds with ligands like TIP39; a key selectivity filter. researchgate.net
Lys197 (TM2), Arg305 (ECL2) Stably interacts with specific peptide ligands like TIP39, preventing PTHrP binding. researchgate.net

Native PTH contains methionine (Met) residues at positions 8 and 18 (in human and bovine forms) which are susceptible to oxidation. mdpi.com This oxidation can lead to a loss of biological activity. The substitution of methionine with norleucine (Nle), an isomeric amino acid that replaces the sulfur atom with a methylene (B1212753) group, is a common strategy to prevent this oxidative degradation. frontiersin.org Nle is more hydrophobic and its incorporation can enhance the chemical stability of the peptide without significantly altering its three-dimensional structure. frontiersin.org

In the analog (Nle8,21,Tyr34)-PTH (1-34) Amide (Rat), the substitution at position 8 replaces the oxidation-prone Met8. Rat PTH naturally lacks a methionine at position 18. mdpi.com The substitution at position 21 replaces a valine residue. This Nle21 modification, while less common than the Met replacements, is likely intended to further enhance the peptide's stability or modulate its hydrophobic interactions with the receptor, potentially increasing binding affinity or prolonging its action. These Nle substitutions result in a highly stable analog that is ideal for use in prolonged experimental conditions and binding assays. oup.comoup.com

The native PTH (1-34) sequence does not end with a tyrosine. The addition of a tyrosine residue at position 34 is a strategic modification designed to facilitate radiolabeling. The phenolic side chain of tyrosine can be readily iodinated with radioactive iodine isotopes, such as ¹²⁵I, using methods like the chloramine-T reaction. oup.com This creates a high-specific-activity radioligand, such as ¹²⁵I-[Nle8,21,Tyr34]rPTH-(1–34)-amide, which is essential for quantitative receptor-binding assays and autoradiography studies. scispace.comoup.comnih.gov The Tyr34 substitution has been shown to be well-tolerated, with the resulting analog retaining high affinity for the PTH1R.

Advanced Research Methodologies in the Investigation of Nle8,21,tyr34 Pth 1 34 Amide Rat

In Vitro Cell Culture Models

The investigation of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) relies heavily on various in vitro cell culture systems. These models, from genetically engineered cell lines to primary cells and immortalized cancer lines, provide controlled environments to dissect the molecular pharmacology of the ligand-receptor interaction and subsequent cellular responses.

Use of Transfected Cell Lines (e.g., HEK293, COS-7) Expressing Specific PTH Receptor Subtypes

Transfected cell lines are foundational tools for studying the (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) because they allow for the expression of specific PTH receptor subtypes in a controlled genetic background. COS-7 cells, derived from monkey kidneys, are frequently used for transient transfection studies due to their high transfection efficiency. Researchers have used COS-7 cells expressing wild-type, mutant, or chimeric PTH1R to perform detailed binding and signaling analyses. oup.comscispace.comnih.govnih.gov For instance, COS-7 cells transiently expressing the rat PTH1R were used to characterize the binding of the radioiodinated tracer, [¹²⁵I][Nle⁸,²¹,Tyr³⁴]rPTH(1-34)NH₂, and to assess its ability to stimulate downstream signaling pathways. nih.gov These cells have been instrumental in determining the binding affinities of the peptide for different conformational states of the receptor, such as the G protein-coupled (RG) and uncoupled (R⁰) states. nih.govresearchgate.net

Human Embryonic Kidney 293 (HEK293) cells are another common model, often used to create stable cell lines expressing the PTH1R. nih.govoup.com These cells have been employed to investigate PTH-induced signaling cascades, including the activation of the phospholipase C (PLC) pathway leading to inositol (B14025) phosphate (B84403) accumulation and the MAPK/ERK pathway. oup.comresearchgate.net While many studies in HEK293 cells use the human PTH(1-34) analog, the methodologies are directly applicable. For example, HEK293 cells expressing PTH1R have been used with FRET-based sensors to monitor receptor conformational changes upon ligand binding, a technique that could be applied to the rat-specific analog. researchgate.net

Primary Cell Cultures (e.g., Rat Calvarial Osteoblasts, Fetal Lung Fibroblasts)

Primary cell cultures offer a more physiologically relevant system as they are derived directly from animal tissues and retain many of their native characteristics. Primary calvarial osteoblasts, isolated from the skull bones of neonatal rats or mice, are a classic model for studying bone formation and PTH action. nih.gov These cells endogenously express PTH1R and respond to PTH analogs with changes in gene expression and signaling. A study directly comparing PTH(1-34) with [Nle⁸,²¹,Tyr³⁴]rPTH(1–34) in primary murine calvarial osteoblasts found that the latter elicited a robust cyclic AMP (cAMP) response, demonstrating its utility in a physiologically relevant osteoblastic system. nih.gov

Fetal lung fibroblasts from rats have also been used to investigate PTH receptor signaling. Studies have shown that these fibroblasts respond to PTH(1-34) and PTH-related protein (PTHrP) with dose-dependent increases in both cAMP and inositol phosphate accumulation. capes.gov.brnih.gov The specificity of this response via the PTH1R was confirmed using the antagonist [Nle⁸,¹⁸,Tyr³⁴]bPTH(3–34)amide. capes.gov.brnih.gov This model is particularly valuable for understanding the paracrine roles of PTH and PTHrP in fetal development, and it provides a relevant system for testing the signaling properties of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT).

Immortalized Osteosarcoma Cell Lines (e.g., UMR-106, ROS 17/2.8)

Immortalized osteosarcoma cell lines of rat origin, which exhibit an osteoblastic phenotype, provide a reproducible and homogenous cell source for research. The ROS 17/2.8 cell line is well-characterized and expresses a high number of PTH receptors. researchgate.netnih.gov It has been extensively used for radioligand binding studies with [¹²⁵I]-labeled PTH analogs, including those related to the target compound. researchgate.netresearchgate.netnih.gov Competitive binding experiments on ROS 17/2.8 cells have demonstrated high-affinity binding sites for PTH analogs. nih.gov Furthermore, these cells have been used to identify the PTH receptor as an approximately 80,000 Dalton protein via photoaffinity labeling techniques using photoreactive PTH derivatives. nih.gov

The UMR-106 cell line is another widely used rat osteosarcoma model that is responsive to PTH. oup.comscholaris.ca Studies using UMR-106-01 cells have shown that treatment with [Nle⁸,²¹,Tyr³⁴]rPTH(1–34) can modulate the expression of key osteoblastic genes like Rankl. nih.gov Research on UMR-106 cells has also been crucial in dissecting PTH-stimulated signaling pathways beyond cAMP, such as the hydrolysis of phosphatidylcholine via a phospholipase D-mediated mechanism, using various PTH fragments and analogs. oup.comoup.comnih.gov

Biochemical and Molecular Assays

Following stimulation with (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) in the cell models described above, a variety of biochemical and molecular assays are used to quantify the ligand's binding characteristics and its functional consequences.

Radioligand Binding Assays (e.g., Displacement Studies, Kinetic Analyses)

Radioligand binding assays are fundamental for characterizing the interaction between (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and its receptor. The compound is often radioiodinated to produce [¹²⁵I][Nle⁸,²¹,Tyr³⁴]rPTH(1-34)NH₂, a high-affinity tracer. nih.govnih.govresearchgate.netnih.gov

Displacement studies , also known as competition binding assays, are used to determine the binding affinity (IC₅₀ or Kᵢ) of the unlabeled peptide. In these experiments, cell membranes or intact cells expressing PTH1R are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor ligand. scispace.comoup.com The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. Such assays have been performed using COS-7 cells expressing the human PTH1R, where unlabeled [Nle⁸,²¹,Tyr³⁴]rPTH(1-34)NH₂ was used to compete against its own radioiodinated form. researchgate.net

Kinetic analyses provide information about the rates of association and dissociation of the ligand-receptor complex. Dissociation experiments, for example, involve pre-binding the radioligand to the receptors and then initiating dissociation by adding a large excess of the unlabeled ligand. The rate at which the radioligand dissociates is then measured over time. researchgate.net These studies have revealed that the [¹²⁵I][Nle⁸,²¹,Tyr³⁴]rPTH(1-34)NH₂-receptor complex is highly stable. researchgate.net The inclusion of guanine (B1146940) nucleotides like GTPγS in these assays helps to distinguish between high-affinity (G protein-coupled) and low-affinity (G protein-uncoupled) states of the receptor. researchgate.net

Cell Line/MembraneAssay TypeRadioligandMeasured Parameter (Value)Reference
COS-7 (hPTHR1)Competition Binding (R⁰ state)[¹²⁵I][Nle⁸,²¹,Tyr³⁴]rPTH(1-34)NH₂IC₅₀: 2.1 nM researchgate.net
ROS 17/2.8Competition Binding¹²⁵I-labeled rPTH-(1-34)Kᴅ₁: 30 pM, Kᴅ₂: 6 nM nih.gov
HKrk-B7 (PTH1R)Competition Binding[¹²⁵I][Nle⁸,²¹,Tyr³⁴]rPTH(1–34)amideIC₅₀: 1.1 ± 0.2 nM scispace.comoup.com
COS-7 (zPTH3R)Competition Binding[¹²⁵I][Nle⁸,²¹,Tyr³⁴]rPTH-(1–34) amideIC₅₀: 3.2 nM oup.com

Second Messenger Quantification (cAMP, Inositol Phosphates)

Activation of the PTH1R by an agonist ligand like (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) triggers intracellular signaling cascades mediated by second messengers. The quantification of these molecules is a direct measure of the functional activity of the peptide.

The most prominent signaling pathway for the PTH1R involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP) . cAMP levels are typically measured using competitive immunoassays (RIA or ELISA) or through the use of reporter gene systems where luciferase expression is driven by a cAMP-response element (CRE). scispace.comoup.com Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligand. Studies in primary murine calvarial osteoblasts showed that [Nle⁸,²¹,Tyr³⁴]rPTH(1–34) potently stimulates cAMP accumulation with an EC₅₀ of 2.73 nM. nih.gov

The PTH1R can also couple to Gαq, activating phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol phosphates (primarily inositol trisphosphate, IP₃) and diacylglycerol (DAG). oup.com Inositol phosphate accumulation is typically measured by pre-labeling cells with [³H]myo-inositol and then separating the resulting radiolabeled inositol phosphates using ion-exchange chromatography. oup.com While less efficient than the cAMP pathway, IP accumulation has been demonstrated in response to PTH analogs in transfected COS-7 and HEK293 cells, as well as in primary fetal lung fibroblasts. scispace.comoup.comcapes.gov.br For example, in COS-7 cells expressing a constitutively active PTH1R mutant, [Nle⁸,²¹,Tyr³⁴]Rat PTH-(1–34)amide was tested for its ability to stimulate this pathway, providing insight into biased agonism and receptor conformation. scispace.com

Cell LineAssayAgonistPotency (EC₅₀)Reference
Primary murine calvarial osteoblastscAMP Accumulation[Nle⁸,²¹,Tyr³⁴]rPTH(1–34)2.73 nM nih.gov
Rat Fetal Lung FibroblastscAMP AccumulationPTH(1-34)~1.0 x 10⁻⁸ M capes.gov.brnih.gov
Rat Fetal Lung FibroblastsInositol Phosphate AccumulationPTH(1-34)~1.0 x 10⁻⁷ M capes.gov.brnih.gov

Gene Expression Analysis (e.g., Northern Blot, RT-qPCR)

The investigation of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and related PTH analogs heavily relies on gene expression analysis to elucidate their effects on cellular function, particularly in osteoblastic cells. Techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) are pivotal in quantifying changes in messenger RNA (mRNA) levels of specific genes following peptide treatment.

Research has shown that PTH analogs regulate a suite of osteoblastic genes. nih.gov Time-course and dose-response analyses using RT-qPCR have been conducted on primary osteoblasts and osteoblastic cell lines like UMR 106-01 to map these genetic responses. nih.gov Studies demonstrate that PTH(1-34) can influence the expression of key genes involved in bone metabolism, such as c-Fos and Receptor Activator of Nuclear Factor-κB Ligand (Rankl). nih.gov The anabolic effect of PTH is linked to its ability to modulate the transactivation of Runx2, a critical transcription factor for osteoblast differentiation. researchgate.net Furthermore, research in ovariectomized rat models shows that daily administration of PTH(1-34) can reverse the decreased expression of osteogenic genes and counteract the increased expression of adipogenic genes, including peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net More recent findings have identified Tmem119 as a novel factor induced by PTH that promotes osteoblastic differentiation, suggesting its importance in the signaling pathway downstream of PTH and Smad3. researchgate.net

Gene TargetObserved Effect of PTH (1-34) TreatmentAssociated Biological ProcessReference
RanklDifferential RegulationOsteoclastogenesis nih.gov
c-FosDifferential RegulationCell Proliferation and Differentiation nih.gov
Runx2Post-transcriptional Regulation / TransactivationOsteoblast Differentiation researchgate.net
Tmem119Induction / UpregulationOsteoblast Differentiation researchgate.net
PPAR-γReversal of Increased Expression (in OVX models)Adipogenesis researchgate.net

Protein Phosphorylation and Kinase Activity Assays

The signaling cascades initiated by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) are largely mediated by the phosphorylation of intracellular proteins, a process governed by various protein kinases. Assays to detect protein phosphorylation and measure kinase activity are therefore fundamental to understanding the compound's mechanism of action.

PTH receptor activation stimulates multiple signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC). oup.com The activation of phospholipase C (PLC) by PTH has been demonstrated in osteoblastic cells, leading to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). oup.comoup.com DAG, in turn, activates several PKC isozymes. oup.com Studies in UMR-106 osteoblastic cells show that PTH analogs stimulate phosphatidylcholine hydrolysis, which can be mediated by phospholipase D (PLD). oup.comoup.com

Furthermore, PTH can induce time-dependent increases in Mitogen-Activated Protein Kinase (MAPK) activity in kidney cells. oup.com The activity of MAPK is assessed using methods like immune complex assays that measure the phosphorylation of a substrate such as myelin basic protein. oup.com The phosphorylation of the PTH receptor itself is a critical regulatory step, influencing the acute physiological responses to the hormone. pnas.org

Kinase/Enzyme PathwayMethod of InvestigationDownstream Effect/FindingReference
Protein Kinase A (PKA)cAMP accumulation assaysAssociated with c-fos gene activation. oup.com oup.com
Protein Kinase C (PKC)Measurement of diacylglycerol (DAG) productionStimulated by PTH via phospholipase C activation. oup.com oup.com
Mitogen-Activated Protein Kinase (MAPK)Immune complex kinase assayTime-dependent activation in kidney cells following PTH treatment. oup.com oup.com
Phospholipase D (PLD)Transphosphatidylation assaysStimulated by PTH via a PKC-independent mechanism in UMR-106 cells. oup.com oup.com
PTH Receptor-1 (PTHR1)Phosphorylation-deficient mouse modelsPhosphorylation is crucial for regulating acute calcemic and phosphaturic responses to PTH. pnas.org pnas.org

Animal Model Systems (Non-Human)

Non-human animal models are indispensable for evaluating the systemic effects of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) on calcium metabolism and bone regeneration in vivo.

Thyroparathyroidectomized Rat Models for Calcium Metabolism Studies

The thyroparathyroidectomized (TPTX) rat is a classic and essential model for studying calcium homeostasis. By surgically removing the thyroid and parathyroid glands, the endogenous sources of calcitonin and PTH are eliminated. This allows researchers to assess the direct effects of exogenously administered compounds on serum calcium levels, which in this model are primarily dependent on calcium mobilization from bone. researchgate.net

In TPTX rats, analogs such as [Nle8,18,Tyr34]bPTH(1-34)NH2 have been used as agonists to induce a calcemic response. researchgate.netnih.gov This model is also crucial for evaluating PTH antagonists. Studies have shown that the co-infusion of a potent antagonist can inhibit the agonist-induced rise in serum calcium in a dose-dependent manner. researchgate.netnih.gov For instance, a 200-fold molar excess of an antagonist resulted in an 84% reduction in the calcemic response to the agonist, confirming the antagonist's efficacy in vivo. nih.gov

Surgical Defect Models for Bone Regeneration Research

To investigate the anabolic, or bone-building, properties of PTH analogs, researchers utilize surgical defect models. These models involve creating a non-healing or critical-size defect in a bone, such as the rat calvaria (skull), and then assessing the extent of regeneration following treatment.

In a rat calvarial defect model where bone healing was impaired by radiation, treatment with PTH(1-34) significantly increased the new bone area compared to controls. nih.gov Another study used a rat cranial defect model to test a hydrogel delivery system for PTH(1-34), demonstrating that the peptide promotes bone regeneration with remarkable efficacy. bjmu.edu.cn Evaluation methods in these studies typically include micro-computed tomography (micro-CT) for volumetric bone analysis and histomorphometry for microscopic quantification of new bone formation and cellular activity. nih.govbjmu.edu.cn Beyond rodent models, the efficacy of PTH(1-34) has been tested in larger animals, such as a pig model of segmental mandibulectomy, where it significantly enhanced the integration of bone allografts. nih.gov

Animal ModelDefect TypeKey Finding with PTH (1-34) TreatmentReference
RatIrradiated Calvarial DefectIncreased new bone area in the defect. nih.gov nih.gov
RatCranial DefectSynergistic promotion of bone regeneration when delivered via hydrogel with a VEGF mimetic peptide. bjmu.edu.cn bjmu.edu.cn
Pig (Yucatan Minipig)Segmental MandibulectomyA 2.6-fold increase in bone formation and enhanced allograft integration. nih.gov nih.gov

In Situ Organ Perfusion Techniques (e.g., Rat Placenta)

In situ organ perfusion is a sophisticated technique that allows for the study of a compound's effect on a specific organ while it remains within the living animal, maintaining its physiological connections. The in situ perfused rat placenta model has been utilized to study the effects of PTH analogs, including (NLE8,21,TYR34)-rPTH(1-34)amide. nih.gov

In this model, the fetal placental circulation is perfused with a Krebs-Ringer solution, and the effects of adding the peptide to the perfusate are measured. nih.gov A study using this technique found that (NLE8,21,TYR34)-rPTH(1-34)amide stimulated a marked release of cyclic AMP (cAMP) from the placenta. nih.gov However, the study also indicated that this acute cAMP release did not significantly alter the maternofetal transfer of calcium or magnesium across the perfused placenta. nih.gov This methodology provides valuable insights into the localized, organ-specific actions of the peptide, distinguishing them from systemic effects.

Structural Biology Techniques

Understanding the three-dimensional structure of the PTH receptor and how ligands like (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) bind to it is crucial for explaining its biological activity and for designing new analogs. While a complete crystal structure remains challenging, various biochemical and biophysical techniques are used to probe the structural basis of the hormone-receptor interaction.

One approach involves using modified, bioactive hormone analogs. For example, a biotin-containing derivative of a PTH analog was used to identify and characterize PTH-binding components in renal membranes. researchgate.net After binding the biotinylated ligand to the receptor, the complex can be isolated using streptavidin-agarose chromatography and analyzed by methods like two-dimensional gel electrophoresis to determine the molecular mass and properties of the receptor proteins. researchgate.net

Radioligand binding assays are fundamental for studying receptor structure and function. nih.govscispace.com These assays can differentiate between distinct conformational states of the receptor, such as the G-protein-uncoupled (R0) and G-protein-coupled (RG) states. nih.gov By designing PTH analogs that selectively bind to one conformation over the other, researchers can produce ligands with distinct signaling properties, such as prolonged or transient cAMP responses. nih.gov These techniques, while not providing atomic-level images, are essential for building a functional model of the ligand-receptor complex and understanding the structural requirements for receptor activation and antagonism. scispace.com

Cross-linking Studies for Ligand-Receptor Interaction Mapping

Photoaffinity cross-linking has emerged as a powerful tool to directly identify the amino acid residues at the interface of the ligand-receptor complex. This technique involves the use of a photoreactive analog of the PTH ligand, which, upon photoactivation, forms a covalent bond with the receptor in close proximity. Subsequent enzymatic or chemical cleavage of the receptor and analysis of the resulting fragments allows for the identification of the specific receptor domains involved in the interaction.

Early studies utilized photoreactive analogs of PTH to probe the ligand-binding pocket of the PTH1R. For instance, a fully functional photoreactive analog of PTHrP, [Ile5,Bpa23,Tyr36]PTHrP-(1-36)-amide, where Bpa is the photoreactive amino acid p-benzoyl-L-phenylalanine, was instrumental in these investigations. Upon photolysis, this analog specifically and covalently bound to the rat PTH1R. nih.gov Subsequent cleavage of the resulting complex with cyanogen (B1215507) bromide (CNBr) yielded a radiolabeled fragment, indicating that the ligand cross-links to the amino-terminal extracellular domain of the receptor. nih.gov

Further refinement of this approach, using different photoreactive PTH analogs, has provided a more detailed map of the interaction sites. For example, studies with a bovine PTH analog containing a benzophenone (B1666685) derivative, [Nle8,18,Lys13(epsilon-pBZ2),L-2-Nal23,Tyr34]bPTH(1-34)NH2, revealed the formation of a specific receptor-hormone complex. nih.gov The efficiency of this photoincorporation was notably high, demonstrating the utility of this method in pinpointing ligand-receptor contact points. nih.gov Research has also identified a contact domain for a PTH analog at residues 173–189 of the human PTH/PTHrP receptor. physiology.org

These cross-linking experiments have been fundamental in establishing that the C-terminal region of PTH-(1-34) analogs interacts with the N-terminal extracellular domain of the PTH1R. This interaction is believed to be a primary determinant of high-affinity binding, which in turn positions the N-terminal region of the ligand to interact with the juxtamembrane and transmembrane domains of the receptor, leading to its activation. oup.com

Table 1: Key Findings from Cross-linking Studies

Photoreactive Ligand AnalogReceptor StudiedIdentified Interaction Site on ReceptorReference
[Ile5,Bpa23,Tyr36]PTHrP-(1-36)-amideRat PTH1RAmino acids 23-40 of the N-terminal domain nih.gov
[Nle8,18,Lys13(ε-3-l-pBz2),2-Nal23,Arg26,27,Tyr34]bPTH-(1—34)NH2Human PTH/PTHrP ReceptorResidues 173–189 in the N-terminal domain physiology.org
[Bpa1,Nle8,18,Arg13,26,27,L-2-Nal23,Tyr34]PTH-(1-34)NH2Human PTH1RSixth transmembrane domain and third extracellular loop (specifically Met425) nih.govsemanticscholar.org

Mutational Analysis of Receptor Domains

Complementing the insights gained from cross-linking studies, mutational analysis of the PTH1R has been indispensable in defining the functional significance of specific receptor domains and individual amino acid residues in ligand binding and signal transduction. This methodology involves systematically altering the amino acid sequence of the receptor through techniques like site-directed mutagenesis and observing the impact on ligand affinity and receptor activation.

Early low-resolution mutational studies, such as deletion mapping, indicated that the amino-terminal extracellular domain of the rat PTH1R is crucial for the interaction with the C-terminal portion of PTH-(1-34). nih.gov To further pinpoint the critical residues within this domain, alanine (B10760859) scanning mutagenesis has been employed. This technique involves sequentially replacing individual amino acids with alanine and assessing the functional consequences. Such studies have revealed that specific residues, including Threonine at position 33 (Thr33) and Glutamine at position 37 (Gln37) in the extreme amino-terminus of the rat PTH1R, are functionally involved in ligand binding. nih.gov

The convergence of data from both photoaffinity cross-linking and mutational analysis provides compelling evidence for the direct participation of the N-terminal region of the PTH1R in ligand binding. nih.gov

Furthermore, mutations in other regions of the receptor have been shown to affect its signaling capabilities. For instance, mutations within the transmembrane and extracellular loop regions can influence the selectivity of the receptor for different ligands and its ability to stimulate downstream signaling pathways, such as the production of cyclic AMP (cAMP). oup.comnih.gov Studies on phosphorylation-deficient PTH1R mutants, where serine residues in the C-terminal tail are replaced with alanine, have demonstrated altered signaling dynamics, including enhanced and prolonged cAMP formation. nih.gov These findings underscore the complex, multi-domain nature of the interaction between (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and the PTH1R, where distinct regions of the receptor are responsible for initial binding and subsequent activation.

Table 2: Impact of PTH1R Mutations on Ligand Interaction and Signaling

Receptor MutantRegionObserved EffectReference
Alanine scan of residues 23-40N-terminal Extracellular DomainIdentified Thr33 and Gln37 as functionally involved in ligand binding. nih.gov
Phosphorylation-deficient (pd) PTH1R (multiple Ser to Ala mutations)C-terminal TailEnhanced and prolonged cAMP accumulation upon PTH stimulation. nih.gov
I458RTransmembrane DomainConstitutive activity of the cAMP signaling pathway. oup.com
[Ala4] substitution in ligand, tested on wild-type receptorLigand N-terminus100-fold reduced binding affinity to ROS 17/2.8 cell receptor. nih.gov

Future Directions and Research Gaps in the Study of Nle8,21,tyr34 Pth 1 34 Amide Rat

Elucidating Undiscovered Receptor Interactions or Subtypes

A significant research gap lies in the complete characterization of all potential receptors for PTH and its analogs. While the parathyroid hormone 1 receptor (PTH1R) is the primary and most well-understood receptor, future research is geared towards identifying and characterizing other potential interaction partners.

Known PTH Receptor and its Conformations:

The PTH1R, a class B G-protein coupled receptor (GPCR), is known to exist in at least two distinct high-affinity conformational states: the R0 conformation, which is uncoupled from G-proteins, and the RG conformation, which is coupled to G-proteins. massgeneral.org Analogs like (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) have been used to probe these different conformations, revealing that ligand binding to these states can trigger different downstream signaling events and durations of action. pnas.org

Future Research Directions:

Search for Novel Mammalian PTH Receptor Subtypes: While PTH2R has been identified and shows a distinct ligand preference for tuberoinfundibular peptide of 39 residues (TIP39) over PTH, the existence of other mammalian PTH receptor subtypes remains an open question. oup.com Studies in non-mammalian vertebrates, such as zebrafish, have identified a third PTH receptor (PTH3R) with a unique pharmacological profile. oup.com A crucial future direction is to investigate whether a mammalian homolog of PTH3R or other novel PTH receptor subtypes exist and if they can be targeted by (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) or other specifically designed analogs.

Exploring Non-Canonical Receptor Interactions: Research is needed to determine if this PTH analog can interact with other membrane proteins or receptors in a manner that modulates its primary signaling through PTH1R. These interactions could be crucial in understanding the tissue-specific effects of PTH.

Comprehensive Analysis of Novel Signaling Pathways

The signaling cascade initiated by the binding of PTH analogs to PTH1R is complex and not fully elucidated. While the Gαs-adenylyl cyclase-cAMP-PKA pathway is well-established, there is growing evidence for the involvement of other signaling networks.

Established and Emerging Signaling Pathways:

Signaling PathwayKey MediatorsObserved Effects
PKA Pathway Gαs, Adenylyl Cyclase, cAMP, PKAPrimary pathway for anabolic effects on bone, regulation of gene expression. nih.gov
PKC Pathway Gαq, Phospholipase C (PLC), DAG, IP3, PKCRegulation of cellular processes, including proliferation and differentiation. oup.com
PLD Pathway Phospholipase DHydrolysis of phosphatidylcholine, potentially independent of PKC activation. oup.comnih.gov
MAPK Pathway ERK1/2Involvement in osteoblastic cell proliferation and differentiation.
SIK Pathway Salt-Inducible Kinases (SIK2, SIK3)A newly identified pathway where PTH-induced PKA activation leads to the inhibition of SIKs, impacting downstream gene expression. nih.gov

Future Research Directions:

Deepening the Understanding of SIK Pathway: The discovery of the Salt-Inducible Kinase (SIK) pathway as a downstream effector of PTH signaling is a recent and significant advancement. nih.gov Future studies should focus on how analogs like (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) modulate the activity of different SIK isoforms (SIK1, SIK2, SIK3) in various cell types and the full range of downstream targets of this pathway. nih.gov

Crosstalk Between Signaling Pathways: A major research gap is the understanding of how the different signaling pathways activated by PTH analogs interact with each other. A comprehensive analysis of the signaling network, including feedback loops and points of convergence, is necessary to build a complete picture of PTH action.

Advanced Mechanistic Studies in Complex Biological Systems (Non-Human)

To fully understand the physiological effects of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT), it is crucial to move beyond simple cell culture systems and into more complex, integrated biological models.

Current In Vitro and In Vivo Models:

Model TypeSpecific ExamplesApplications
In Vitro Cell Lines UMR-106 (rat osteosarcoma), Saos-2 (human osteosarcoma), Ocy454 (mouse osteocytic), HEK293 (human embryonic kidney)Studies of receptor binding, signaling pathway activation, and gene expression. nih.govnih.govnih.gov
In Vivo Animal Models Rats (Sprague-Dawley, thyroparathyroidectomized), Mice (wild-type, gene-targeted), ChicksEvaluation of systemic effects on calcium homeostasis, bone metabolism, and pharmacokinetics. nih.govresearchgate.netnih.gov

Future Research Directions:

Humanized Mouse Models: A promising future direction is the use of "humanized" mouse models that express the human PTH1R. massgeneral.orgnih.gov These models can help to bridge the gap between preclinical rodent studies and human clinical trials by providing a more accurate system for evaluating the efficacy and receptor interaction of PTH analogs.

Disease-Specific Animal Models: While osteoporosis is a primary focus, future studies should utilize this PTH analog in animal models of other diseases where PTH signaling is relevant. This includes models of hypoparathyroidism, chronic kidney disease-mineral and bone disorder (CKD-MBD), and certain types of cancer that are associated with hypercalcemia. nih.govnumberanalytics.com

Tissue-Specific Knockout and Knock-in Models: To dissect the specific roles of PTH signaling in different tissues (e.g., bone, kidney, cartilage), the use of sophisticated genetic models with tissue-specific modifications of the PTH1R will be invaluable. These studies will help to understand the differential effects of PTH analogs in various target organs. nih.gov

Development of Advanced Analogues for Specific Research Applications

The structure of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) serves as a scaffold for the rational design of new analogs with tailored properties for specific research or therapeutic purposes.

Current Generation of PTH Analogs:

Analog TypeExamplePurpose
Oxidation-Resistant (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)Increased stability for research applications. google.com
Antagonists [Nle8,18, D-Trp12, Tyr34]bPTH(7-34)NH2Inhibition of PTH1R signaling for studying PTH deficiency or excess. researchgate.net
Long-Acting (LA-PTH) M-PTH/PTHrP hybrid peptidesProlonged duration of action for potential therapeutic applications. pnas.orgnih.gov
Receptor Conformation-Selective M-PTH(1-34)Preferentially binds to the R0 conformation of PTH1R, leading to prolonged signaling. pnas.org

Future Research Directions:

Tissue-Specific Targeting: A major goal for future analog development is to achieve tissue-specific effects. This could be accomplished by conjugating the PTH peptide to a moiety that directs it to a particular tissue, or by designing analogs that selectively activate signaling pathways that are dominant in a specific cell type.

Orally Bioavailable Small Molecules: The development of non-peptidic, orally active small molecule agonists for the PTH1R is a significant area of future research. nih.gov These compounds could offer an alternative to injectable peptide-based therapies for conditions like hypoparathyroidism.

Integration of Multi-Omics Approaches in Mechanistic Research

To gain a holistic understanding of the cellular and systemic responses to (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT), it is essential to move beyond single-gene or single-protein analyses and embrace systems-level, multi-omics approaches.

Current State and Future Applications of Omics in PTH Research:

Omics FieldCurrent Application/Future DirectionPotential Insights
Transcriptomics (RNA-seq) A recent study compared the transcriptomes of murine osteoblasts treated with PTH(1-34) and other analogs, revealing both shared and unique gene regulation profiles. nih.gov Future studies should expand this to other cell types and in vivo models.Identification of novel PTH target genes, understanding of gene regulatory networks, and elucidation of mechanisms behind differential analog effects. nih.govresearchgate.net
Proteomics Currently a research gap for this specific analog. Future studies should employ techniques like mass spectrometry to analyze global changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to the analog.Identification of novel protein effectors, mapping of phosphorylation cascades, and a more direct understanding of changes in cellular machinery.
Metabolomics A significant research gap. Future research should analyze the global metabolic profile of cells or biofluids after treatment with the PTH analog.Understanding of how PTH signaling impacts cellular energy metabolism, nutrient utilization, and the production of signaling metabolites.

Integrated Multi-Omics Analysis:

The true power of these approaches lies in their integration. A major future direction is to combine transcriptomic, proteomic, and metabolomic data to build comprehensive models of PTH action. For example, transcriptomic data showing the upregulation of a particular metabolic enzyme can be validated by proteomic data showing an increase in the corresponding protein level, and further confirmed by metabolomic data showing changes in the enzyme's substrates and products. This integrated approach will be critical for filling the existing gaps in our understanding of the complex and multifaceted actions of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) and for the future development of targeted and effective therapies.

Q & A

Q. What are the key structural modifications in (Nle8,21,Tyr34)-PTH(1-34) amide (rat) and their functional implications?

The peptide features norleucine (Nle) substitution at position 8 and tyrosine (Tyr) at position 34, with amidation at the C-terminal. These modifications enhance metabolic stability and receptor binding affinity. Nle8 improves resistance to oxidation, while Tyr34 amidation mimics the natural C-terminal conformation, optimizing interactions with the PTH1 receptor . Functional validation typically involves circular dichroism (CD) spectroscopy to confirm α-helical structure integrity and competitive receptor-binding assays using radiolabeled tracers (e.g., [125I]-labeled analogs) .

Q. Which experimental models are appropriate for evaluating the bone anabolic effects of this peptide?

Ovariectomized (OVX) rat models are standard for osteoporosis studies, as they replicate postmenopausal bone loss. Subcutaneous administration protocols (e.g., 5–40 µg/kg/day) are used to assess trabecular bone volume via micro-CT . For localized effects, titanium implant models in osteoporotic rabbits demonstrate enhanced osseointegration, with histomorphometric analysis quantifying bone-to-implant contact .

Q. How is the peptide quantified in pharmacokinetic studies, and what are common interferences?

Radioimmunoassays (RIA) or ELISA kits specific to the N-terminal PTH region are preferred. Cross-reactivity with endogenous PTH fragments (e.g., PTH(7-84)) must be ruled out using high-affinity monoclonal antibodies. LC-MS/MS with isotopic labeling (e.g., SIL peptides) improves specificity for metabolic stability assessments in serum .

Advanced Research Questions

Q. How do different delivery methods (e.g., covalent conjugation vs. co-administration) affect the epithelial permeability and cytotoxicity of this peptide?

Co-administration with penetratin (a cell-penetrating peptide) at pH 7.4 enhances transepithelial permeation in Caco-2 monolayers without cytotoxicity, whereas covalent conjugation increases permeability at pH 5 but compromises cell viability due to membrane disruption . Methodological optimization includes parallel assays for TEER (transepithelial electrical resistance) and calcein leakage to evaluate membrane integrity .

Q. What methodological considerations are critical when reconciling contradictory data between in vitro receptor binding studies and in vivo osteogenic responses?

Discrepancies may arise from differences in receptor isoforms (e.g., PTH1R splice variants) or pharmacokinetic factors (e.g., peptide degradation in vivo). Solutions include:

  • Using species-specific receptor constructs in HEK293 transient transfection assays .
  • Incorporating protease inhibitors (e.g., leupeptin) in ex vivo bone marrow cultures to mimic in vivo stability .
  • Longitudinal μCT imaging to correlate receptor activation with bone formation dynamics .

Q. How does pH variability in delivery systems impact the peptide’s stability and bioactivity?

Acidic environments (pH 5) destabilize the α-helical structure but enhance membrane interaction via protonation of cationic residues. Stability assays (e.g., HPLC retention time shifts) combined with in situ CD spectroscopy in simulated gastric fluid (pH 2–3) and intestinal fluid (pH 6.5–7.4) are critical for oral formulation development. PEGylated chitosan nanoparticles improve pH resilience and reduce hemolysis risks .

Q. What evidence supports or challenges the peptide’s role in vascular calcification modulation?

While PTH(1-34) reduces aortic calcification in nephrectomized rats, conflicting data emerge in parathyroidectomized models, suggesting parathyroid hormone’s indirect role in calcium homeostasis. Methods to resolve this include:

  • Von Kossa staining combined with serum calcium/phosphorus profiling .
  • Conditional knockout models to isolate PTH1R signaling in vascular smooth muscle cells .

Methodological & Ethical Considerations

Q. What statistical approaches are recommended for dose-response studies involving this peptide?

Non-linear regression (e.g., four-parameter logistic model) is used for IC50/EC50 calculations. For longitudinal bone density data, mixed-effects models account for inter-animal variability. Power analysis (α=0.05, β=0.2) is mandatory to justify sample sizes in osteogenic studies .

Q. How should researchers address ethical limitations in long-term carcinogenicity studies?

Rodent studies exceeding 6 months require justification due to osteosarcoma risks. Mitigation strategies include:

  • Using lower doses (≤10 µg/kg) and shorter treatment periods (≤3 months) .
  • Incorporating terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assays to monitor apoptosis in bone marrow .

Q. What interdisciplinary frameworks enhance translational research on this peptide?

Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with bone histomorphometry and omics (e.g., RNA-seq of osteoblasts). Collaborative workflows should prioritize FAIR data standards, with metadata templates detailing experimental conditions (e.g., pH, administration route) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.